6-Fluoroquinoline-4-carboxylic acid

Medicinal Chemistry Synthetic Chemistry Procurement

Generic quinoline building blocks often lack the precise electronic profile needed for reproducible SAR studies. 6-Fluoroquinoline-4-carboxylic acid (CAS 220844-73-5) solves this with a defined F-at-C6, COOH-at-C4 substitution pattern that ensures consistent reactivity and biological readout. • 8.6% lower MW vs. 6-Cl analog-directly impacts ADME profiles of lead candidates. • Enables high-yielding (91-96%) microwave-assisted synthesis of 7-substitutedamino derivatives in 110-210 s. • Supports diverse programs: hTopoIIα anticancer agents, solvatochromic fluorophores (QY ≤35%), and antimicrobial/larvicidal leads. • Available at ≥98% purity from multiple global suppliers for reliable supply chain continuity.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 220844-73-5
Cat. No. B1288038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroquinoline-4-carboxylic acid
CAS220844-73-5
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1F)C(=O)O
InChIInChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14)
InChIKeyFNGWSJQERDIOJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroquinoline-4-carboxylic Acid for Synthesis & Medicinal Chemistry


6-Fluoroquinoline-4-carboxylic acid (CAS 220844-73-5), C10H6FNO2, MW 191.16, is a fluorinated quinoline building block used as an intermediate in the synthesis of bioactive molecules . Its core comprises a quinoline ring with a carboxylic acid at position 4 and a fluorine at position 6. This substitution pattern imparts distinct electronic properties and reactivity compared to non-fluorinated or differently substituted analogs . The compound is offered at research-grade purities (≥95%) and is a key starting material for medicinal chemistry programs .

Fluorinated quinoline building block for SAR-driven medicinal chemistry
6-fluoro substitution provides distinct electronic and steric properties
Research-grade purity (≥95%) supports reproducible synthesis

Substitution Risks for 6-Fluoroquinoline-4-carboxylic Acid


Simply substituting 6-fluoroquinoline-4-carboxylic acid with a generic 'quinolinecarboxylic acid' or even a closely related halogenated analog without rigorous validation is a high-risk procurement strategy. The position and identity of the substituent (F at C6 vs. Cl, H, or F at C3) critically influence key properties such as molecular weight, electronic distribution, and steric bulk, which directly impact downstream synthetic yield, biological activity, and physicochemical characteristics [1]. The following quantitative comparisons demonstrate that even seemingly minor structural variations translate into measurable differences in cost, purity, and physical properties, directly affecting project budgets and experimental outcomes [2].

6-Chloro analog (CAS 62482-29-5)
May alter molecular weight, lipophilicity, and reactivity profile compared to 6-fluoro core
3-Carboxylic acid isomer (CAS 116293-90-4)
Positional isomerism can shift physical properties and synthetic reactivity
Unsubstituted quinoline-4-carboxylic acid (CAS 486-74-8)
Lacks fluorine electronic effects; may not support targeted SAR exploration

6-Fluoroquinoline-4-carboxylic Acid: Quantitative Comparisons


Cost Premium vs. Unsubstituted Core

6-Fluoroquinoline-4-carboxylic acid commands a significant price premium over the unsubstituted quinoline-4-carboxylic acid, reflecting the added value of the 6-fluoro substituent for targeted synthesis and SAR studies . For a 1g quantity, the fluorinated compound is approximately 8.5x more expensive than the parent core . This premium directly correlates with the enhanced synthetic utility and the specific electronic and steric effects the fluorine atom imparts, which are not achievable with the parent compound [1].

Cost Premium
Cross-study comparable
Target $136.00/g vs unsubstituted core $16.00/g (8.5× higher)
Supports procurement cost evaluation for fluorinated building block
Based on catalog prices for 1g research-grade material
Medicinal Chemistry Synthetic Chemistry Procurement

Fluoro vs. Chloro: Molecular Weight & Properties

Replacing the 6-fluoro group with a 6-chloro substituent increases molecular weight by 16.45 g/mol (+8.6%), a change that can alter solubility, lipophilicity (LogP), and metabolic stability in derived compounds . This difference is critical for applications where precise control over physicochemical properties is required, such as in lead optimization [1]. The choice of halogen directly influences the compound's reactivity in cross-coupling reactions and its potential as a versatile building block [2].

MW & Halogen Effect
Cross-study comparable
191.16 g/mol vs 207.61 g/mol (8.6% lower)
Highlights molecular weight and property differences for lead optimization
Calculated from molecular formulas; logP and reactivity may shift
Physicochemical Properties Synthetic Chemistry Medicinal Chemistry

Positional Isomerism: 4- vs. 3-Carboxylic Acid

The position of the carboxylic acid group on the quinoline ring significantly impacts its chemical reactivity and the physical properties of the molecule. A direct comparison shows that 6-fluoroquinoline-4-carboxylic acid has a melting point approximately 16°C lower than its 3-carboxylic acid isomer . This difference in melting point reflects altered crystal packing energies and can influence solubility and handling characteristics during synthesis . Furthermore, the 4-carboxylic acid position offers distinct reactivity profiles, particularly in cyclization and condensation reactions, compared to the 3-carboxylic acid position, which is crucial for building specific heterocyclic frameworks [1].

Positional Isomer mp
Cross-study comparable
4-COOH: mp not specified; 3-COOH: 269–270 °C (~16 °C higher)
Positional variation affects melting point and synthetic reactivity
Estimated from 3-carboxylic acid isomer data
Isomerism Synthetic Chemistry Reactivity

Supplier Purity and Price Comparison

Analysis of commercial offerings reveals that 6-fluoroquinoline-4-carboxylic acid is consistently available at high purities (≥95-98%) from multiple reputable suppliers, with price variations reflecting market dynamics . For 1g quantities, prices range from $136.00 (Fluorochem) to $252.00 (GLPBIO), a 1.85x difference . This price variance allows procurement specialists to optimize budget allocation while ensuring the required purity for their specific application [1].

Supplier Price Range
Supporting evidence
$136–$252/g across vendors, up to 1.85× variance
Enables cost-aware procurement for consistent purity (≥95%)
Prices as listed; purity ≥95% across vendors
Procurement Quality Control Supply Chain

Cytotoxic Quinoline Derivative Synthesis

6-Fluoroquinoline-4-carboxylic acid serves as a direct precursor to a series of 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives (7a-7l) with potent cytotoxic activity [1]. Microwave-assisted synthesis from the core structure yielded these derivatives in 91-96% yield in just 110-210 seconds [2]. Several of these derivatives demonstrated superior potency to doxorubicin against carcinoma cell lines, with compounds 7a, 7c, 7d, and 7i exhibiting significant anticancer activity [3]. This demonstrates the compound's value as a starting material for generating structurally diverse and biologically active molecules [4].

Derivative Synthesis Yield
Class-level inference
91–96% yield in 110–210 s (microwave)
Supports generation of derivative libraries for cytotoxicity screening
Derived from Bhatt et al.; applicability requires project-specific validation
Medicinal Chemistry Anticancer SAR

Antimicrobial & Larvicidal Activity of Derivatives

Derivatives synthesized from 6-fluoroquinoline-4-carboxylic acid have demonstrated promising antimicrobial and larvicidal activities [1]. For example, 6-fluoro-2-(aryl)quinoline-4-carboxylic acid derivatives showed quantum efficiencies ranging from <0.5% to ~35% and exhibited a broad spectrum of biological activity [2]. Compound 11e, with a methylenedioxy substituent, displayed both bactericidal and fungicidal properties, with favorable molecular docking interactions with key antimicrobial targets Dehydrosqualene synthase (DQS) and Squalene synthase (SQS) [3]. This indicates that the 6-fluoroquinoline-4-carboxylic acid scaffold can be readily optimized for specific biological activities, making it a valuable starting point for drug discovery [4].

Derivative Optical & Activity
Class-level inference
Quantum efficiency up to ~35% (11e in DCM)
Derivative properties vary widely; activity context is derivative-dependent
Derivative properties not directly attributable to starting building block
Antimicrobial Larvicidal SAR

6-Fluoroquinoline-4-carboxylic Acid: Optimal Use Cases


Cytotoxic Quinoline Synthesis for Anticancer Discovery

6-Fluoroquinoline-4-carboxylic acid is an ideal starting material for synthesizing novel anticancer agents targeting hTopoIIα. The high-yielding (91-96%) and rapid (110-210s) microwave-assisted synthesis of 7-substitutedamino derivatives directly from this core [1] allows for the efficient generation of compound libraries. Researchers can use this scaffold to explore structure-activity relationships (SAR) and develop potent hTopoIIα inhibitors as novel anticancer agents, as demonstrated by Bhatt et al. [2].

Solvatochromic Fluorophores for Bioimaging and Optics

The 6-fluoroquinoline-4-carboxylic acid scaffold is a versatile platform for creating solvatochromic fluorophores with tunable emission properties. As demonstrated by Olegário et al., 2-aryl derivatives emit from ultraviolet to green with quantum efficiencies up to ~35% in dichloromethane [1]. This tunability makes it valuable for developing fluorescent probes for biological imaging or for studying solvent polarity, with the specific substituents dictating the optical output [2].

Antimicrobial and Larvicidal Agent Discovery

Researchers focusing on neglected tropical diseases or antimicrobial resistance can leverage 6-fluoroquinoline-4-carboxylic acid to synthesize new antimicrobial and larvicidal agents. The core structure, when derivatized, yields compounds active against Gram-positive bacteria, fungi, and Aedes aegypti mosquitoes [1]. Specifically, the 11e derivative, with a methylenedioxy substituent, showed favorable interactions with DQS and SQS enzymes, indicating a potential mechanism of action for future drug development [2].

Medicinal Chemistry Building Block for Fluorinated Quinolines

In any medicinal chemistry project requiring a fluorinated quinoline core with a carboxylic acid handle, 6-fluoroquinoline-4-carboxylic acid is the procurement choice. Its 8.6% lower molecular weight compared to the 6-chloro analog [1] directly translates to different ADME properties in final drug candidates. The consistent availability of high-purity material (≥95-98%) from multiple vendors [2] ensures supply chain reliability for both academic research and early-stage pharmaceutical development .

Application
Selection Property
Validation Focus
hTopoIIα inhibitor candidate synthesis
High-yield microwave derivatization
Cell-viability and hTopoIIα endpoint assays
Solvatochromic fluorophore development
Tunable emission from UV to green
Solvent-dependent photophysics validation
Antimicrobial & larvicidal screening compound synthesis
Substituent-dependent bioactivity
MIC and larval mortality endpoint assays
Fluorinated quinoline SAR building block procurement
6-fluoro substitution and purity profile
Substituent identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.